5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWVPTTWWSNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC=NC(=C12)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82703-33-1 | |
| Record name | 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the use of microwave-assisted reactions, which offer a robust and efficient approach for the preparation of pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 to yield amine derivatives.
Substitution: Substitution reactions involve the replacement of functional groups, often using halogenation or alkylation reagents.
Common Reagents and Conditions:
Oxidation: NaClO2, TEMPO, NaClO, CH3CN, sodium phosphate buffer (pH = 6.7), 35°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using NBS (N-bromosuccinimide) or alkylation using alkyl halides.
Major Products Formed:
Oxidation: Carboxamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the development of antitubercular agents. Derivatives of pyrrolopyrimidine have been studied for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory effects .
Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. It has been identified as a core scaffold for the development of selective inhibitors targeting specific kinases involved in cancer and other diseases .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as electronic and optical materials. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This compound can also modulate the expression of proinflammatory cytokines and chemokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Modifications at the 7-Position
The 7-position is a critical site for modulating solubility and target specificity:
- 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 103026-12-6): The furanylmethyl group enhances water solubility through polar interactions, making it a candidate for antimitotic agents targeting tubulin . This derivative exhibits a GI₅₀ in the nanomolar range against resistant cancer cell lines, outperforming non-polar analogs .
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (W4S) : A simpler methyl group at the 7-position reduces steric hindrance, favoring interactions with the colchicine-binding site of tubulin. However, it lacks the solubility advantages of furan-containing derivatives .
Role of the 4-Amino Group
The 4-amino group is essential for hydrogen bonding with biological targets. Its derivatization significantly alters potency:
- N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) : The methoxy group enhances electron-donating capacity, improving binding to ATP pockets in kinases. This analog shows a 10-fold increase in potency compared to unsubstituted phenyl derivatives .
- N4-(3-Bromo-4-chlorophenyl) analog (Compound 7) : Halogen substitutions at the phenyl ring introduce steric and electronic effects, reducing off-target interactions but increasing molecular weight (MW = 350.45 g/mol) .
Table 3: 4-Amino Group Modifications
Biological Activity
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and therapeutic potential.
- IUPAC Name : this compound
- CAS Number : 103026-12-6
- Molecular Formula : C₁₃H₁₄N₄
- Molecular Weight : 242.28 g/mol
- Melting Point : 198–199 °C
The biological activity of this compound has been primarily linked to its interaction with tyrosine kinases. These enzymes are crucial in regulating cell division and survival, making them key targets in cancer therapy.
Case Study: Anticancer Activity
A notable study investigated the compound's effects on various cancer cell lines. The results indicated:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against multiple cancer cell lines with IC₅₀ values ranging from 29 to 59 µM.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 | 40 |
| HeLa | 50 |
| MDA-MB-231 | 55 |
| MCF-7 | 59 |
In particular, the compound demonstrated a strong inhibitory effect on key enzymes involved in cancer progression, including EGFR and CDK2, with IC₅₀ values comparable to established tyrosine kinase inhibitors like sunitinib (IC₅₀ = 261 nM) .
Induction of Apoptosis
Mechanistic studies revealed that treatment with this compound leads to apoptosis in HepG2 cells through:
- Cell Cycle Arrest : Increased accumulation of cells in the G1 phase and decreased numbers in S and G2/M phases.
- Pro-apoptotic Protein Activation : Enhanced levels of caspase-3 and Bax proteins while downregulating Bcl-2 .
The following table summarizes the observed changes in cell cycle distribution after treatment:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0-G1 | 43.86 | 49.18 |
| S | 36.76 | 32.52 |
| G2/M | 19.38 | 18.30 |
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that specific substitutions on the pyrrolo[2,3-d]pyrimidine core significantly influence biological activity. For instance:
- Compounds with halogen substitutions (e.g., chlorine or fluorine) showed varied cytotoxicity across different cell lines.
Example Compounds and Their Activities
| Compound | Substitution | IC₅₀ (µM) |
|---|---|---|
| Compound 5a | Unsubstituted | 43.15 |
| Compound 5e | 2-Cl | Highest in HepG2 |
| Compound 5h | 2-F | Moderate |
| Compound 5k | 3,4-di-Cl | Strongest overall |
These variations suggest that careful modification of the chemical structure can enhance efficacy against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
